molecular formula C37H38O4 B11143846 5,7-Bis-(4-tert-butyl-benzyloxy)-2-phenyl-chromen-4-one

5,7-Bis-(4-tert-butyl-benzyloxy)-2-phenyl-chromen-4-one

Cat. No.: B11143846
M. Wt: 546.7 g/mol
InChI Key: HWSNJQRPCPIUGB-UHFFFAOYSA-N
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Description

Bisbenzylbutyrophenone , is a synthetic organic compound. Its chemical structure features a chromone core with two benzyl ether substituents at positions 5 and 7, a phenyl group at position 2, and a tert-butyl group. This compound has attracted attention due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Bisbenzylbutyrophenone. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under acidic conditions. The tert-butyl group can be introduced using tert-butyl bromide or tert-butyl chloride. The benzyl ether groups are typically installed using benzyl bromide or benzyl chloride.

Reaction Conditions: The reaction conditions for the synthesis of Bisbenzylbutyrophenone may vary depending on the specific reagents and catalysts employed. Acid-catalyzed condensation reactions are often carried out in organic solvents such as ethanol or dichloromethane.

Industrial Production: While Bisbenzylbutyrophenone is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Reactivity: Bisbenzylbutyrophenone can undergo various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding phenolic compound.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The benzyl ether groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to the phenolic form, while reduction yields the corresponding alcohol.

Scientific Research Applications

Bisbenzylbutyrophenone has been investigated for its potential in various fields:

    Medicine: It exhibits antioxidant and anti-inflammatory properties, making it relevant for drug development.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Its effects on cellular processes and pathways are of interest.

Mechanism of Action

The exact mechanism by which Bisbenzylbutyrophenone exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular signaling pathways.

Comparison with Similar Compounds

Bisbenzylbutyrophenone’s uniqueness lies in its chromone core and specific substitution pattern. Similar compounds include other chromones, benzyl ethers, and phenyl-substituted derivatives.

Properties

Molecular Formula

C37H38O4

Molecular Weight

546.7 g/mol

IUPAC Name

5,7-bis[(4-tert-butylphenyl)methoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C37H38O4/c1-36(2,3)28-16-12-25(13-17-28)23-39-30-20-33(40-24-26-14-18-29(19-15-26)37(4,5)6)35-31(38)22-32(41-34(35)21-30)27-10-8-7-9-11-27/h7-22H,23-24H2,1-6H3

InChI Key

HWSNJQRPCPIUGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=C(C=C4)C(C)(C)C)C(=O)C=C(O3)C5=CC=CC=C5

Origin of Product

United States

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